molecular formula C21H26N2O3S B2581572 ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477493-84-8

ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2581572
CAS No.: 477493-84-8
M. Wt: 386.51
InChI Key: HMBOZMWKJIMADO-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a thiophene ring, a five-membered ring made up of four carbon atoms and one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method was used to synthesize a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the reaction of lauroyl isothiocyanate with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate gave ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds emphasizes the synthesis and in vitro evaluation of derivatives for potential biological activities. For instance, compounds structurally related to ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE), demonstrating significant inhibitory potential with low nanomolar Ki values. This highlights the compound's relevance in developing treatments for conditions involving HLE, such as inflammatory diseases (Gütschow et al., 1999).

Biological Activities

Derivatives of this compound class have been synthesized and assessed for various biological activities, including antimicrobial, anti-inflammatory, and anti-rheumatic effects. Some derivatives have shown promising activity against a range of pathogenic bacterial strains and fungal species, underscoring their potential as antimicrobial agents (Altundas et al., 2010). Furthermore, specific compounds have demonstrated significant anti-rheumatic effects in in vivo models, suggesting potential therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Anticancer Potential

There has been a focused effort on discovering new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for breast cancer treatment. Multicomponent synthesis approaches have led to a variety of compounds that exhibit antiproliferative potential against cancer cell lines. Among these, specific derivatives have shown to induce apoptosis in cancer cells, offering a promising direction for the development of novel anticancer therapies (Gad et al., 2020).

Future Directions

Thiophene derivatives have shown a variety of biological effects, making them a potential class of biologically active compounds . Future research could focus on synthesizing new thiophene derivatives and studying their biological activities.

Properties

IUPAC Name

ethyl 2-[[4-(diethylamino)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-23(5-2)15-12-10-14(11-13-15)19(24)22-20-18(21(25)26-6-3)16-8-7-9-17(16)27-20/h10-13H,4-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBOZMWKJIMADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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